molecular formula C18H13N3O5 B2719380 4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105203-93-7

4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B2719380
CAS RN: 1105203-93-7
M. Wt: 351.318
InChI Key: KJZSGBMQXRCFFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound likely involves several steps, including the assembly of the various aromatic rings, introduction of heteroatoms (such as oxygen and nitrogen), and formation of the oxadiazole and oxazinone moieties. One potential synthetic route could involve Pd-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve excellent enantioselectivity . Additionally, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation may be employed to efficiently construct the target compound .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

The compound, due to its dioxole functional group, can be used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of materials with potential applications in gas storage, separation, and catalysis .

Total Synthesis of Benzylisoquinoline Alkaloids

The compound can be used in the total synthesis of benzylisoquinoline alkaloids . These are a large group of natural products consisting of about 2,500 different known molecules. They are found in many plants and have a wide range of pharmacological activities, including antimalarial, antimicrobial, and anticancer activities .

Antibacterial Activity

The compound has shown antibacterial activity against certain strains of bacteria . This suggests potential applications in the development of new antibiotics or antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, the compound has also demonstrated antifungal activity . This indicates potential use in the treatment of fungal infections .

Antitumor Evaluation

The compound has been used in the synthesis of a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which were evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . This suggests potential applications in cancer research and treatment .

Synthesis of Aporphine Alkaloids

The compound can be used in the total synthesis of aporphine alkaloids . Aporphines are a class of alkaloids which are found in a variety of plants. They have been studied for their potential use in the treatment of various diseases, including Parkinson’s disease, Alzheimer’s disease, and cancer .

Future Directions

: Lv, J., Li, Z.-H., Deng, A., & Qin, H.-L. (2022). A unified total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines. Organic & Biomolecular Chemistry, 20(3), 407–417. DOI: 10.1039/D1OB02258J

properties

IUPAC Name

4-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5/c22-17-9-23-13-4-2-1-3-12(13)21(17)8-16-19-18(20-26-16)11-5-6-14-15(7-11)25-10-24-14/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZSGBMQXRCFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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